2-[2-(Aminomethyl)phenoxy]ethan-1-ol
Description
Overview of Multifunctional Organic Molecules in Chemical Research
Multifunctional organic molecules are compounds that contain two or more distinct functional groups. google.com The presence of multiple reactive sites within a single molecular framework allows for a diverse range of chemical transformations and interactions. scispace.com This versatility makes them invaluable in various scientific domains, from materials science to pharmaceuticals. google.com In chemical research, these molecules serve as versatile building blocks for the synthesis of more complex structures and as scaffolds for the development of novel materials with tailored properties. nih.gov The interplay between different functional groups within the same molecule can also lead to unique chemical and physical properties that are not observed in their monofunctional counterparts.
Significance of Amine and Hydroxyl Functionalities in Organic Synthesis
The amine (—NH₂) and hydroxyl (—OH) groups are two of the most fundamental functional groups in organic chemistry. Both are polar and capable of forming hydrogen bonds, which significantly influences the physical properties of the molecules they are part of, such as boiling point and solubility.
In organic synthesis, the amine group primarily acts as a nucleophile and a base. This reactivity is central to the formation of a wide array of chemical bonds, including carbon-nitrogen bonds in reactions like alkylation and acylation to form amides. The hydroxyl group, characteristic of alcohols, can also act as a nucleophile or be converted into a good leaving group, facilitating substitution reactions. Its ability to be oxidized to form aldehydes, ketones, or carboxylic acids further underscores its synthetic utility. The protection of both amine and hydroxyl groups is a common strategy in multi-step syntheses to prevent unwanted side reactions, highlighting their chemical significance.
Properties
IUPAC Name |
2-[2-(aminomethyl)phenoxy]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c10-7-8-3-1-2-4-9(8)12-6-5-11/h1-4,11H,5-7,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFZVRBJXDFHRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182963-88-8 | |
| Record name | 2-[2-(aminomethyl)phenoxy]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Derivatization of 2 2 Aminomethyl Phenoxy Ethan 1 Ol
Reactions at the Primary Amine Moiety
The primary amine group is a key site for derivatization, readily undergoing reactions typical of primary alkylamines.
The nucleophilic primary amine of 2-[2-(aminomethyl)phenoxy]ethan-1-ol can be readily acylated or alkylated. Acylation is typically achieved by reaction with acyl chlorides or anhydrides under basic conditions to form the corresponding amides. For instance, reaction with acetyl chloride in the presence of a base like triethylamine (B128534) would yield N-(2-(2-hydroxyethoxy)benzyl)acetamide.
Alkylation of the primary amine can lead to the formation of secondary and tertiary amines. Direct alkylation with alkyl halides can sometimes result in over-alkylation. However, selective mono-alkylation can be achieved through methods such as reductive amination, where the amine is first condensed with an aldehyde or ketone to form an imine, followed by reduction with an agent like sodium borohydride (B1222165). researchgate.net For example, reaction with benzaldehyde (B42025) followed by reduction would yield 2-[2-((benzylamino)methyl)phenoxy]ethan-1-ol. To achieve selective N-alkylation over O-alkylation in related aminophenol compounds, protection of the hydroxyl group may be necessary, although the higher nucleophilicity of the amine often allows for selective reaction under controlled conditions. researchgate.netresearchgate.net
Table 1: Examples of Acylation and Alkylation Reactions
| Reaction Type | Reagent | Product |
| Acylation | Acetyl chloride | N-(2-(2-hydroxyethoxy)benzyl)acetamide |
| Alkylation (Reductive Amination) | Benzaldehyde, then NaBH4 | 2-[2-((benzylamino)methyl)phenoxy]ethan-1-ol |
The aminomethyl group, in conjunction with the adjacent aromatic ring, can participate in cyclization reactions to form various heterocyclic structures. A notable example is the synthesis of indazole derivatives. Oxidative cyclization of 2-aminomethyl-phenylamines, a substructure present in the target molecule, can lead to the formation of 2H-indazoles. organic-chemistry.orgresearchgate.net This transformation typically involves an N-N bond-forming oxidative process, for instance, using reagents like ammonium (B1175870) molybdate (B1676688) and hydrogen peroxide. organic-chemistry.org Such reactions provide a pathway to fused heterocyclic systems that are of interest in medicinal chemistry.
Another potential cyclization pathway could involve intramolecular reactions with a suitably introduced second reactive group. For example, acylation of the amine with a molecule containing a leaving group could be followed by an intramolecular cyclization to form a lactam.
Reactions at the Hydroxyl Group
The primary hydroxyl group is another versatile handle for derivatization, allowing for the formation of esters and ethers, as well as oxidation to other functional groups.
The primary alcohol can be esterified by reaction with carboxylic acids, acyl chlorides, or acid anhydrides. youtube.com Acid-catalyzed Fischer esterification with a carboxylic acid is a common method, although it is an equilibrium process. organic-chemistry.org More efficient methods include the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or dicyclohexylcarbodiimide (B1669883) (DCC), which facilitate the reaction under milder conditions. nih.gov For example, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) would yield 2-(2-(aminomethyl)phenoxy)ethyl acetate. Selective esterification of the primary alcohol over the amine can often be achieved by controlling the reaction conditions, as alcohols are generally less nucleophilic than amines.
Etherification of the hydroxyl group can be accomplished via the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form the alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. For instance, reaction with methyl iodide after deprotonation would yield 2-(2-(aminomethyl)phenoxy)ethoxy)methane.
Table 2: Examples of Esterification and Etherification Reactions
| Reaction Type | Reagent | Product |
| Esterification | Acetic anhydride, pyridine | 2-(2-(aminomethyl)phenoxy)ethyl acetate |
| Etherification | 1. Sodium hydride, 2. Methyl iodide | 2-(2-(aminomethyl)phenoxy)ethoxy)methane |
The primary alcohol group can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.org Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), would typically yield the corresponding aldehyde, 2-(2-(aminomethyl)phenoxy)acetaldehyde.
Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid), will oxidize the primary alcohol all the way to the carboxylic acid, 2-(2-(aminomethyl)phenoxy)acetic acid. libretexts.orgresearchgate.net More modern and selective methods, for example, using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst with a stoichiometric oxidant like sodium hypochlorite, can also achieve this transformation under milder conditions. nih.gov It is important to consider that the primary amine group may be susceptible to oxidation under certain conditions, potentially requiring a protection strategy.
Table 3: Oxidation Products of the Primary Alcohol
| Oxidizing Agent | Product |
| Pyridinium chlorochromate (PCC) | 2-(2-(aminomethyl)phenoxy)acetaldehyde |
| Potassium permanganate (KMnO4) | 2-(2-(aminomethyl)phenoxy)acetic acid |
| TEMPO/NaOCl | 2-(2-(aminomethyl)phenoxy)acetic acid |
Reactions Involving the Phenoxy Ether Linkage
The phenoxy ether linkage is generally stable but can be cleaved under specific, often harsh, reaction conditions. d-nb.info For example, cleavage of aryl ethers can be achieved using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures. This would result in the formation of a phenol (B47542) and a halo-substituted ethanol (B145695) derivative.
Reductive cleavage of the C-O bond in the phenoxy ether is another possibility, though it typically requires catalytic methods, such as catalytic hydrogenolysis, which might also affect other functional groups in the molecule. Anaerobic microbial degradation of 2-phenoxyethanol (B1175444) has been shown to proceed via cleavage of the ether bond to yield phenol and acetaldehyde, highlighting a biochemical pathway for this transformation. d-nb.infounimi.it In synthetic organic chemistry, however, the ether linkage is often retained while transformations are carried out on the other functional groups due to its relative stability.
Regioselective and Stereoselective Chemical Transformations of this compound
The chemical architecture of this compound, featuring both a primary amine and a primary alcohol, presents opportunities for regioselective and stereoselective transformations. While specific studies on this exact molecule are not extensively documented, its reactivity can be inferred from established transformations of analogous 1,2-amino alcohols. These reactions are pivotal for creating more complex and stereochemically defined molecules, which are of significant interest in medicinal chemistry and materials science.
Key transformations for a molecule like this compound would likely involve leveraging the nucleophilic character of the amine and hydroxyl groups. The challenge and opportunity lie in differentiating between these two functional groups (regioselectivity) and controlling the spatial arrangement of new bonds and stereocenters (stereoselectivity).
One of the most significant stereoselective transformations applicable to 1,2-amino alcohols is their use as precursors for the synthesis of chiral morpholines. researchgate.net The morpholine (B109124) scaffold is a common motif in biologically active compounds. researchgate.net The synthesis of substituted morpholines can be achieved through various cyclization strategies. For instance, a palladium-catalyzed carboamination reaction of O-allyl ethanolamines derived from enantiomerically pure amino alcohols has been shown to produce cis-3,5-disubstituted morpholines as single stereoisomers. nih.gov This suggests that a chiral variant of this compound could be derivatized and cyclized to yield enantiopure morpholine derivatives.
Furthermore, enzymatic kinetic resolution is a powerful technique for separating enantiomers of racemic alcohols and amines. Lipases, for example, are widely used to selectively acylate one enantiomer of an alcohol, allowing for the separation of the unreacted enantiomer from its esterified counterpart. nih.gov This methodology has been successfully applied to the kinetic resolution of β-blocker building blocks, such as 1-(isopropylamine)-3-phenoxy-2-propanol, which shares structural similarities with the target compound. mdpi.com The use of enzymes like Candida rugosa lipase (B570770) in a two-phase reaction medium has been shown to be effective in achieving high enantiomeric purity. mdpi.com This suggests that an enzymatic approach could be a viable method for obtaining enantiomerically pure forms of this compound or its derivatives.
Another avenue for stereoselective transformation is the use of chiral catalysts to induce asymmetry in reactions involving the amino alcohol. Chiral amino alcohols themselves are often used as ligands for metal catalysts in a variety of asymmetric reactions, including reductions and additions to carbonyl compounds. polyu.edu.hknih.gov This dual role as both a substrate and a potential chiral auxiliary highlights the versatility of this class of compounds.
Regioselectivity is a key consideration when derivatizing this compound. The relative nucleophilicity of the primary amine and the primary alcohol will dictate the outcome of reactions with electrophiles. Generally, the amine is more nucleophilic than the alcohol, allowing for selective N-functionalization under appropriate conditions. For instance, in the synthesis of morpholinones from 1,2-amino alcohols, the initial step is often an N-acylation with a reagent like chloroacetyl chloride. chemrxiv.org
The table below summarizes potential regioselective and stereoselective transformations applicable to this compound, based on studies of analogous compounds.
| Transformation | Reagents/Catalyst | Product Type | Selectivity |
| Asymmetric Cyclization | 1. Allyl bromide, NaH 2. Pd-catalyst, Aryl/Alkenyl halide | Chiral Morpholine | High Diastereoselectivity |
| Enzymatic Kinetic Resolution | Lipase (e.g., Candida rugosa), Acyl donor | Enantiopure Amino Alcohol and Ester | High Enantioselectivity |
| Regioselective N-Acylation | Chloroacetyl chloride | N-acylated intermediate for heterocycles | High Regioselectivity |
| Regiospecific Epoxide Opening | Chiral amine, Lewis acid | 1,2-Amino Alcohol | High Regiospecificity |
These examples from the broader literature on 1,2-amino alcohols provide a solid foundation for predicting the chemical behavior of this compound and designing synthetic routes to novel, stereochemically defined derivatives.
Coordination Chemistry and Ligand Design Principles
Applications of 2-[2-(Aminomethyl)phenoxy]ethan-1-ol Derived Ligands in Catalysis (Non-Biological)
Future research may shed light on the coordination chemistry of this compound, at which point such an article could be composed.
Applications in Advanced Materials and Chemical Technologies Non Biological
2-[2-(Aminomethyl)phenoxy]ethan-1-ol as a Building Block for Specialty Polymers
The presence of both a nucleophilic amine and a hydroxyl group on the same molecule allows this compound to participate in a variety of polymerization reactions, leading to the formation of specialty polymers with unique properties imparted by the phenoxy and ethan-1-ol linkage.
The dual functionality of this compound enables it to act as a monomer in several types of polycondensation reactions. The amine group can react with carboxylic acids, acyl chlorides, or esters to form amide bonds, while the hydroxyl group can react with the same functional groups to form ester bonds. This allows for the synthesis of complex polymer architectures.
Poly(ester amide)s: When reacted with a dicarboxylic acid or its derivative, this compound can form poly(ester amide)s (PEAs). acs.orgresearchgate.netupc.edursc.orgnih.gov The reaction proceeds through the formation of both ester and amide linkages along the polymer backbone. The properties of the resulting PEA can be tailored by the choice of the dicarboxylic acid co-monomer.
Polyurethanes: The hydroxyl group of this compound can react with isocyanates to form urethane (B1682113) linkages, the basis of polyurethanes. scispace.commdpi.coml-i.co.ukresearchgate.net If a diisocyanate is used as the co-monomer, a linear polyurethane can be synthesized. The primary amine group can also react with isocyanates to form a urea (B33335) linkage, which can introduce cross-linking or be used to create specific polymer architectures.
Epoxy Resins: The primary amine group is a highly effective curing agent for epoxy resins. hanepoxy.netpcimag.comthreebond.co.jpnih.gov It can open the epoxide ring to form a cross-linked thermoset polymer. The hydroxyl group can also participate in the curing process, particularly at elevated temperatures, by reacting with epoxy groups, which can accelerate the curing reaction. polymerinnovationblog.com
A summary of potential polymerization reactions is presented in the table below.
| Polymer Type | Co-monomer | Linkage Formed | Potential Polymer Backbone Feature |
| Poly(ester amide) | Dicarboxylic acid/derivative | Ester and Amide | Alternating ester and amide groups |
| Polyurethane | Diisocyanate | Urethane (from -OH) and Urea (from -NH2) | Urethane and potentially urea linkages |
| Epoxy Thermoset | Epoxy Resin | C-N and C-O bonds from ring opening | Cross-linked network with ether linkages |
The unique structure of this compound, with its aromatic phenoxy group and flexible ethanolamine (B43304) moiety, can be exploited to design advanced polymeric materials with tailored properties.
The incorporation of the phenoxy group into the polymer backbone can enhance thermal stability and mechanical strength. The flexible ether linkage can improve solubility and processability. The presence of both amine and hydroxyl functionalities allows for post-polymerization modifications, enabling the introduction of other functional groups or the grafting of other polymer chains.
For instance, the synthesis of poly(ester amide)s from l-tartaric acid and amino alcohols has been shown to produce stereoregular and crystalline polymers. acs.org Similarly, the use of this compound could lead to polymers with ordered structures and potentially interesting optical or chiral properties.
Role in the Synthesis of Functional Organic Frameworks
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The functional groups on the organic linkers play a crucial role in determining the structure and properties of the resulting MOF.
The amine and hydroxyl groups of this compound make it a suitable candidate for use as a ligand or a modifying agent in the synthesis of functional MOFs. acs.orgnih.govresearchgate.net The amine and hydroxyl groups can coordinate to metal centers, and the aromatic ring provides a rigid backbone for the framework.
The presence of the aminomethyl and hydroxyethyl (B10761427) side chains can decorate the pores of the MOF, providing specific binding sites for guest molecules. This could be particularly useful for applications such as gas separation, catalysis, and chemical sensing. For example, MOFs functionalized with amino alcohols have been investigated for the enantioselective sensing of chiral molecules. acs.org
Potential for Non-Corrosive Coating Formulations (as an Amine Derivative Example)
Amine derivatives are widely used in coating formulations, particularly as curing agents for epoxy coatings and as corrosion inhibitors. scirp.orgpcimag.comadvancionsciences.commdpi.comkfupm.edu.sa The amine group can adhere to metal surfaces, forming a protective layer that inhibits corrosion. researchgate.netgoogle.comacs.org
This compound, as an amino alcohol, has the potential to be an effective component in non-corrosive coating formulations. The primary amine group can provide strong adhesion to metal substrates, while the phenoxy and hydroxyl groups can contribute to the formation of a dense and protective barrier layer.
In waterborne coatings, amino alcohols can also function as pH modifiers and pigment dispersants, further enhancing the stability and performance of the coating. pcimag.comadvancionsciences.com The combination of a primary amine and a hydroxyl group in this compound could offer a synergistic effect in corrosion protection. Studies on other amino alcohols have demonstrated their effectiveness in reducing the corrosion rate of reinforcing steel in concrete. scirp.orgmdpi.com
The table below outlines the potential functions of this compound in coating formulations.
| Function | Role of Functional Groups | Potential Benefit |
| Corrosion Inhibitor | Amine group adsorbs on the metal surface. | Forms a protective film, preventing corrosive agents from reaching the metal. |
| Epoxy Curing Agent | Amine and hydroxyl groups react with epoxy resins. | Creates a durable, cross-linked, and corrosion-resistant coating. |
| Adhesion Promoter | Amine and hydroxyl groups form hydrogen bonds with the substrate. | Improves the bonding of the coating to the metal surface. |
| Dispersant in Waterborne Coatings | Amino alcohol functionality interacts with pigment surfaces. | Enhances pigment stability and overall coating performance. |
Theoretical and Computational Investigations of 2 2 Aminomethyl Phenoxy Ethan 1 Ol
Quantum Chemical Studies (DFT) on Electronic Structure and Reactivity: An Unwritten Chapter
Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure and reactivity of molecules. However, specific DFT studies on 2-[2-(Aminomethyl)phenoxy]ethan-1-ol are not presently found in published research. Such studies would provide invaluable insights into the molecule's fundamental properties.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO): Awaiting Exploration
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. An analysis of the HOMO-LUMO energy gap can indicate the molecule's stability and its propensity to engage in chemical reactions. For this compound, the distribution of these orbitals would likely be influenced by the interplay between the aromatic ring, the aminomethyl group, and the hydroxyethyl (B10761427) side chain. While general principles of quantum chemistry can offer educated guesses, precise energy levels and spatial distributions for this specific compound remain to be calculated.
A hypothetical data table for such a study is presented below to illustrate the type of information that would be generated. The values are for illustrative purposes only and are not based on actual experimental or computational data.
| Parameter | Hypothetical Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
| Ionization Potential | 6.5 |
| Electron Affinity | 1.2 |
Prediction of Reaction Pathways and Transition States: Awaiting Investigation
Computational chemistry can predict the most likely pathways for chemical reactions and identify the high-energy transition states that must be overcome. For this compound, potential reactions could involve the amine or hydroxyl functional groups. For instance, DFT calculations could model its behavior as a ligand in coordination chemistry or its potential for polymerization. However, no specific studies have been published that detail the reaction mechanisms or transition state energies for this compound.
Computational Prediction of Novel Chemical Applications: A Frontier for Discovery
The unique combination of functional groups in this compound suggests a range of potential, yet unexplored, chemical applications outside of the biological realm. Computational screening could predict its utility in various fields. For example, its ability to chelate metal ions could make it a candidate for applications in catalysis or environmental remediation. The presence of both a hydrogen bond donor (hydroxyl and amino groups) and acceptor (ether oxygen and amino nitrogen) suggests potential for self-assembly and the formation of supramolecular structures. Furthermore, its aromatic ring and polar functional groups could facilitate binding to various surfaces, indicating potential uses in material science as a surface modifier or a component in thin films. However, these potential applications remain speculative in the absence of dedicated computational studies.
Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. Through the application of various NMR experiments, a detailed structural map of 2-[2-(Aminomethyl)phenoxy]ethan-1-ol can be constructed.
Advanced 1D and 2D NMR Experiments for Structural Confirmation
One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. In a typical ¹H NMR spectrum of This compound , distinct signals would be expected for the protons of the aminomethyl group, the phenoxy ring, and the ethanol (B145695) side chain. The chemical shifts, integration values, and splitting patterns of these signals would provide initial structural confirmation.
Two-dimensional (2D) NMR experiments are employed for a more definitive structural assignment by revealing correlations between different nuclei. Key 2D NMR experiments for this compound would include:
COSY (Correlation Spectroscopy): To establish proton-proton couplings within the molecule, for instance, between the protons on the ethanol chain.
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range couplings between protons and carbons, which is crucial for connecting the different fragments of the molecule, such as linking the ethanol side chain to the phenoxy ring via the ether linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help in confirming the substitution pattern on the aromatic ring.
Table 1: Predicted ¹H NMR Data for this compound
| Functional Group | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic Protons | 6.8 - 7.3 |
| -O-CH₂- | 3.9 - 4.1 |
| -CH₂-OH | 3.6 - 3.8 |
| -CH₂-NH₂ | 3.5 - 3.7 |
| -NH₂ | Variable |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C-O | 155 - 160 |
| Aromatic C-CH₂ | 130 - 135 |
| Aromatic C-H | 110 - 130 |
| -O-CH₂- | 65 - 70 |
| -CH₂-OH | 60 - 65 |
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry for Molecular Formula Verification
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition and thus the molecular formula of This compound (C₉H₁₃NO₂). Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap detector would be employed. The experimentally determined monoisotopic mass should closely match the theoretical value.
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Molecular Formula | Theoretical m/z |
|---|---|---|
| [M+H]⁺ | C₉H₁₄NO₂⁺ | 168.1019 |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These are used to identify the functional groups present in the compound. For This compound , characteristic absorption bands would be expected for the O-H (alcohol), N-H (amine), C-H (aromatic and aliphatic), C=C (aromatic), and C-O (ether) bonds.
Table 4: Expected Vibrational Spectroscopy Data for this compound
| Functional Group | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |
|---|---|---|
| O-H Stretch (Alcohol) | 3200-3600 (broad) | 3200-3600 (weak) |
| N-H Stretch (Amine) | 3300-3500 (medium) | 3300-3500 (medium) |
| C-H Stretch (Aromatic) | 3000-3100 (medium) | 3000-3100 (strong) |
| C-H Stretch (Aliphatic) | 2850-3000 (strong) | 2850-3000 (strong) |
| C=C Stretch (Aromatic) | 1450-1600 (medium) | 1450-1600 (strong) |
X-ray Diffraction Analysis for Solid-State Structure Determination
For compounds that can be crystallized, single-crystal X-ray diffraction is the most powerful method for determining the three-dimensional arrangement of atoms in the solid state. This technique provides precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding. If a suitable single crystal of This compound can be grown, X-ray diffraction analysis would provide the definitive solid-state structure, confirming the connectivity and stereochemistry of the molecule. The analysis would also yield the space group and unit cell dimensions of the crystal lattice. To date, the crystal structure of this specific compound has not been reported in publicly accessible crystallographic databases.
Future Research Directions and Unexplored Avenues
Exploration of Sustainable Synthetic Pathways for 2-[2-(Aminomethyl)phenoxy]ethan-1-ol
The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. Future research should prioritize the establishment of sustainable pathways for the production of this compound. Current synthetic methods are not widely documented in publicly accessible research, indicating a significant gap. Prospective research could focus on several key areas:
Green Solvents and Catalysts: Investigation into the use of water, supercritical fluids, or bio-based solvents in the synthesis would be a significant step away from traditional volatile organic compounds. The exploration of heterogeneous catalysts, which can be easily recovered and recycled, would also enhance the sustainability of the process.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is crucial. This could involve exploring cycloaddition reactions or other concerted pathways that minimize the generation of byproducts.
Renewable Feedstocks: A long-term goal should be the development of synthetic pathways that utilize renewable starting materials. This could involve the biocatalytic conversion of lignin-derived phenols or the use of bio-based ethanolamines.
A comparative analysis of potential green synthetic routes is presented in the table below.
| Synthetic Approach | Potential Advantages | Research Challenges |
| Biocatalytic Synthesis | High selectivity, mild reaction conditions, use of renewable enzymes. | Enzyme discovery and engineering, substrate scope limitations, downstream processing. |
| Flow Chemistry | Enhanced safety, improved heat and mass transfer, potential for automation. | High initial investment, potential for clogging, need for specialized equipment. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. | Scale-up limitations, potential for localized overheating, need for polar solvents. |
Development of Novel Derivatizations for Advanced Chemical Applications
The functional groups present in this compound provide multiple handles for derivatization, opening the door to a vast chemical space with potentially novel applications. Future research should systematically explore the derivatization of the primary amine, the hydroxyl group, and the aromatic ring.
Amine Group Modification: The primary amine can be readily converted into a wide range of functional groups, including amides, sulfonamides, and secondary or tertiary amines. These derivatives could find applications as ligands for catalysis, building blocks for supramolecular assemblies, or as precursors to novel polymers.
Hydroxyl Group Esterification and Etherification: The primary alcohol can be transformed into esters and ethers, which could be utilized as plasticizers, surfactants, or monomers for polyesters and polyethers.
Aromatic Ring Functionalization: Electrophilic aromatic substitution reactions could introduce a variety of substituents onto the phenoxy ring, thereby tuning the electronic and steric properties of the molecule for specific applications in materials science, such as organic electronics or as components of liquid crystals.
In-depth Investigations into its Role in Complex Chemical Systems (excluding biological)
The unique combination of a chelating amino-alcohol moiety and a phenoxy group suggests that this compound could play a significant role in various complex, non-biological chemical systems.
Coordination Chemistry and Catalysis: The molecule's potential as a bidentate or tridentate ligand for transition metals is a significant area for exploration. The resulting metal complexes could exhibit interesting catalytic activities, for example, in oxidation, reduction, or cross-coupling reactions.
Materials Science: As a monomer or cross-linking agent, this compound could be used to synthesize novel polymers with tailored properties, such as thermal stability, mechanical strength, or selective permeability. Its ability to form hydrogen bonds could also be exploited in the design of self-healing materials or hydrogels.
Corrosion Inhibition: The presence of heteroatoms (nitrogen and oxygen) and an aromatic ring suggests potential as a corrosion inhibitor for various metals and alloys. Research in this area would involve studying its adsorption behavior on metal surfaces and its effectiveness in different corrosive environments.
Advanced Computational Modeling to Predict New Chemical Properties and Uses (excluding biological)
Computational chemistry offers a powerful tool to predict the properties and reactivity of molecules, thereby guiding experimental research. Advanced computational modeling of this compound and its derivatives could accelerate the discovery of new applications.
Density Functional Theory (DFT) Calculations: DFT can be employed to predict a wide range of properties, including molecular geometry, electronic structure, and spectroscopic signatures. This information is invaluable for understanding the molecule's reactivity and for designing derivatives with specific electronic properties.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of the molecule and its interactions with other molecules or surfaces. This would be particularly useful for studying its potential as a ligand, a self-assembling building block, or a corrosion inhibitor.
Quantitative Structure-Property Relationship (QSPR) Modeling: By developing QSPR models, it may be possible to correlate the structural features of a series of this compound derivatives with their macroscopic properties, such as solubility, boiling point, or performance in a specific application. This would enable the rational design of new compounds with optimized properties.
The table below summarizes key computational approaches and their potential applications for this compound.
| Computational Method | Predicted Properties | Potential Applications |
| Density Functional Theory (DFT) | Electronic structure, reactivity indices, spectroscopic data. | Catalyst design, predicting reaction mechanisms, understanding electronic properties of materials. |
| Molecular Dynamics (MD) | Conformational analysis, interaction energies, diffusion coefficients. | Studying self-assembly, predicting ligand-metal binding, modeling behavior at interfaces. |
| Quantitative Structure-Property Relationship (QSPR) | Correlation of molecular descriptors with physical or chemical properties. | Virtual screening of derivatives, rational design of materials with desired properties. |
Q & A
Q. What are the common synthetic routes for preparing 2-[2-(Aminomethyl)phenoxy]ethan-1-ol, and what factors influence yield optimization?
- Methodological Answer : A typical approach involves alkylation of 2-(aminomethyl)phenol derivatives with 2-bromoethanol or ethylene oxide under basic conditions (e.g., K₂CO₃ in DMF or THF at 60–80°C). Purification via recrystallization or column chromatography is critical to isolate the product . Key factors affecting yield include stoichiometric ratios of reactants, reaction time (12–24 hours), and solvent polarity. For example, using anhydrous DMF improves nucleophilic substitution efficiency .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Focus on protons adjacent to oxygen and amine groups (δ 3.5–4.5 ppm for -OCH₂CH₂OH; δ 2.5–3.5 ppm for -CH₂NH₂). Carbon signals for the aromatic ring (δ 110–150 ppm) and ether/amine-bearing carbons (δ 60–70 ppm) confirm connectivity .
- IR Spectroscopy : Stretching vibrations for -OH (~3300 cm⁻¹) and -NH₂ (~3400 cm⁻¹) validate functional groups.
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of H₂O or NH₂CH₂) provide structural confirmation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (acute toxicity: Category 4; eye irritation: Category 2) .
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation .
Advanced Research Questions
Q. How can reaction mechanisms be elucidated for nucleophilic substitution reactions involving this compound derivatives?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via HPLC or GC-MS to determine rate constants under varying conditions (e.g., solvent polarity, temperature).
- Isotopic Labeling : Use ¹⁸O-labeled ethylene oxide to track oxygen incorporation in the ether bond .
- Computational Modeling : Density Functional Theory (DFT) calculations can simulate transition states and activation energies for SN2 pathways .
Q. What methodologies are recommended for resolving diastereomers formed during synthetic modifications of this compound?
- Methodological Answer :
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns) for enantiomeric separation.
- Recrystallization : Diastereomeric salts (e.g., with tartaric acid derivatives) can be selectively crystallized from ethanol/water mixtures .
Q. What experimental designs are appropriate for evaluating the pharmacological activity of this compound analogs?
- Methodological Answer :
- Enzyme Inhibition Assays : Test analogs against target enzymes (e.g., dihydroorotate dehydrogenase) using spectrophotometric methods to measure IC₅₀ values .
- Cell-Based Studies : Assess cytotoxicity (via MTT assay) and antiviral activity (e.g., plaque reduction assays) in relevant cell lines .
Q. How can computational chemistry tools predict the bioactivity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding interactions with target proteins (e.g., viral polymerases). Prioritize derivatives with high docking scores and complementary electrostatic surfaces.
- QSAR Modeling : Corrogate structural descriptors (e.g., logP, polar surface area) with bioactivity data to design optimized analogs .
Q. What analytical strategies effectively identify and quantify reaction intermediates or byproducts in this compound synthesis?
- Methodological Answer :
- HPLC-PDA/MS : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate intermediates. MS detection identifies impurities (e.g., unreacted starting materials or oxidized byproducts) .
- GC-FID : Quantify volatile byproducts (e.g., residual ethylene oxide) with flame ionization detection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
